Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyclopropanecarboxamido group, a methyl group, and a thiocyanate group attached to the thiophene ring. The ethyl ester functionality adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the cyclopropanecarboxamido group, the methyl group, and the thiocyanate group. The final step involves esterification to introduce the ethyl ester functionality.
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Cyclopropanecarboxamido Group: This step can be achieved through the reaction of the thiophene derivative with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Methylation: The methyl group can be introduced using methyl iodide and a strong base such as sodium hydride.
Thiocyanation: The thiocyanate group can be introduced using thiocyanogen or potassium thiocyanate in the presence of an oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiocyanate group or to reduce the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiocyanate group suggests potential interactions with thiol-containing proteins, leading to inhibition or modulation of their activity. The cyclopropanecarboxamido group may enhance binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate: Lacks the thiocyanate group, which may result in different reactivity and biological activity.
Ethyl 5-(cyclopropanecarboxamido)-4-thiocyanatothiophene-2-carboxylate: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-bromothiophene-2-carboxylate:
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-13(17)10-7(2)9(19-6-14)12(20-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHAZZRXSCBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.